molecular formula C10H11ClFNO B1426902 2-(2-Chloro-4-fluorophenyl)morpholine CAS No. 1338981-41-1

2-(2-Chloro-4-fluorophenyl)morpholine

Cat. No. B1426902
CAS RN: 1338981-41-1
M. Wt: 215.65 g/mol
InChI Key: AOJXJNVTVOJVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-4-fluorophenyl)morpholine”, also known as CFM, is a versatile organic compound with several applications in scientific research and industry. It has the molecular formula C10H11ClFNO and a molecular weight of 215.65 .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-4-fluorophenyl)morpholine” consists of a morpholine ring attached to a phenyl ring, which is substituted with a chlorine atom at the 2nd position and a fluorine atom at the 4th position .


Physical And Chemical Properties Analysis

“2-(2-Chloro-4-fluorophenyl)morpholine” is a liquid at room temperature . It has a molecular weight of 215.65 .

Scientific Research Applications

Chemical and Pharmacological Interests of Morpholine Derivatives Morpholine, an aromatic organic heterocycle, has been explored for its diverse pharmacological activities. Derivatives of morpholine, including those involving 2-(2-chloro-4-fluorophenyl) substitutions, have been synthesized and investigated for a broad spectrum of potential therapeutic applications. These compounds are part of extensive chemical design efforts aimed at discovering new pharmacologically active molecules. Research into morpholine derivatives has revealed their importance in various biological processes, highlighting their potential in drug discovery and development. The study by Asif and Imran (2019) provides a comprehensive review of the pharmacological profiles of morpholine derivatives, suggesting their significance in medicinal chemistry and pharmaceutical sciences Asif, M., & Imran, M. (2019).

Applications in Molecular Imaging and Fluorophores Fluorophores based on morpholine derivatives play a critical role in molecular imaging, serving as valuable tools for real-time cancer diagnosis and other biological investigations. The toxicological profiles of these compounds are crucial for their safe application in vivo. Research on the toxicity of widely used fluorophores, including those related to morpholine structures, emphasizes the importance of understanding their biological effects before clinical use. This aspect of research ensures that molecular imaging probes are both effective and safe for patient applications, as discussed by Alford et al. (2009) in their review of fluorophore toxicity Alford, R. E., Simpson, H. M., Duberman, J. A., Hill, G. C., Ogawa, M., Regino, C., Kobayashi, H., & Choyke, P. (2009).

Synthesis and Evaluation of Cinnoline Derivatives Investigations into cinnoline derivatives, which share structural similarities with morpholine compounds, have shown significant antibacterial, anti-inflammatory, and antifungal activities. These studies underline the potential of chloro, bromo, and fluoro-substituted compounds, including those related to 2-(2-chloro-4-fluorophenyl)morpholine, in developing new therapeutic agents. Pankaj et al. (2015) highlight the pharmacological actions elicited by cinnoline derivatives, suggesting a promising avenue for future research in the design and synthesis of novel therapeutic molecules Pankaj, M., Vikas, S., Minu, K., & Abhishek, S. (2015).

Safety and Hazards

“2-(2-Chloro-4-fluorophenyl)morpholine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXJNVTVOJVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 3
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 4
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 5
2-(2-Chloro-4-fluorophenyl)morpholine
Reactant of Route 6
2-(2-Chloro-4-fluorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.